molecular formula C17H20BNO4 B13941250 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-quinolinecarboxylate

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-quinolinecarboxylate

Cat. No.: B13941250
M. Wt: 313.2 g/mol
InChI Key: IKCKSRUNJHHPIM-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-quinolinecarboxylate: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring and a boronic ester group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-quinolinecarboxylate typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group is introduced through a reaction between a boronic acid and a diol, such as pinacol. This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

    Coupling with Quinoline Derivative: The boronic ester is then coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-quinolinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-quinolinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-quinolinecarboxylate is unique due to its combination of a quinoline ring and a boronic ester group. This structure imparts specific chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

Molecular Formula

C17H20BNO4

Molecular Weight

313.2 g/mol

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carboxylate

InChI

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-12-8-11(15(20)21-5)6-7-14(12)19-10-13/h6-10H,1-5H3

InChI Key

IKCKSRUNJHHPIM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)C(=O)OC)N=C2

Origin of Product

United States

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